molecular formula C11H15NO3 B13169453 5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde

5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde

Cat. No.: B13169453
M. Wt: 209.24 g/mol
InChI Key: BWGKIAURMNLWNF-UHFFFAOYSA-N
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Description

5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by a furan ring substituted with a methyl(2-methyloxolan-3-yl)amino group and a carbaldehyde group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde involves multiple steps, typically starting with the preparation of the furan ring followed by the introduction of the methyl(2-methyloxolan-3-yl)amino group and the carbaldehyde group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted furan derivatives.

Scientific Research Applications

5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their structure and function. Specific molecular targets and pathways involved in its biological activities are still under investigation .

Comparison with Similar Compounds

5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde can be compared with other similar compounds, such as:

Biological Activity

5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. Its unique molecular structure, characterized by a furan ring and a methyloxolan moiety, suggests various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 1555130-93-2
  • Molecular Formula : C11_{11}H15_{15}N\O3_3
  • Molecular Weight : 209.24 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily through in vitro studies, revealing its potential as an antimicrobial and anticancer agent. The following sections detail specific activities observed in various studies.

Antimicrobial Activity

Research indicates that compounds with furan derivatives exhibit significant antimicrobial properties. A study demonstrated that similar furan-based compounds inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with cellular metabolism.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa12100

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study involving human breast cancer cells (MCF-7) reported that treatment with this compound resulted in a significant reduction in cell viability, attributed to the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-725Caspase activation
HeLa30Cell cycle arrest
A54935Induction of oxidative stress

The proposed mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Oxidative Stress : Increased production of reactive oxygen species (ROS) has been observed, contributing to cellular damage and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Inhibition of Biofilm Formation : A study demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus, suggesting its potential application in treating biofilm-related infections.
  • Synergistic Effects with Antibiotics : In combination therapy studies, this compound enhanced the effectiveness of traditional antibiotics against resistant strains of bacteria, indicating its potential as an adjuvant treatment.
  • In Vivo Studies : Preliminary animal studies showed promising results in tumor growth inhibition when administered alongside standard chemotherapy agents.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-[methyl-(2-methyloxolan-3-yl)amino]furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-8-10(5-6-14-8)12(2)11-4-3-9(7-13)15-11/h3-4,7-8,10H,5-6H2,1-2H3

InChI Key

BWGKIAURMNLWNF-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)N(C)C2=CC=C(O2)C=O

Origin of Product

United States

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